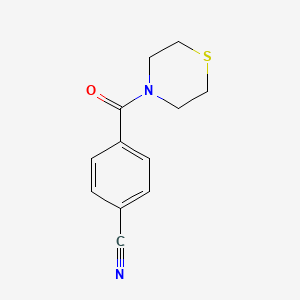

4-(Thiomorpholine-4-carbonyl)benzonitrile

Description

4-(Thiomorpholine-4-carbonyl)benzonitrile is a benzonitrile derivative featuring a thiomorpholine ring connected via a carbonyl group at the para position of the benzene ring. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, distinguishes this compound from morpholine-based analogs. The molecule’s structure combines the electron-withdrawing nitrile group with the sulfur-rich thiomorpholine moiety, influencing its electronic properties and reactivity. This compound is cataloged under CAS numbers such as 850568-28-4 (for its boronic acid derivative) and is synthesized via coupling reactions involving thiomorpholine precursors and benzonitrile intermediates .

Properties

Molecular Formula |

C12H12N2OS |

|---|---|

Molecular Weight |

232.30 g/mol |

IUPAC Name |

4-(thiomorpholine-4-carbonyl)benzonitrile |

InChI |

InChI=1S/C12H12N2OS/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-8H2 |

InChI Key |

ONPONVURRJIEAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiomorpholine-4-carbonyl)benzonitrile typically involves the reaction of thiomorpholine with benzonitrile under specific conditions. One common method is the nucleophilic substitution reaction where thiomorpholine is reacted with a benzonitrile derivative in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Thiomorpholine-4-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-(Thiomorpholine-4-carbonyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Thiomorpholine-4-carbonyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and benzonitrile moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Heterocyclic Substituent Variations

- 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile (CAS 478046-86-5): Replaces thiomorpholine with a piperazine ring and thiophene-carbonyl group. The piperazine introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity, while the thiophene moiety contributes to π-conjugation. This compound has a molar mass of 297.37 g/mol and a predicted pKa of 1.70, indicating higher acidity compared to thiomorpholine derivatives .

- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile: Features an oxazole-ethynyl group, extending the π-backbone for nonlinear optical applications. Its βHRS value (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) is lower than dibenzylideneacetone derivatives but highlights the role of extended conjugation in optical properties .

- 3-(Thiomorpholine-4-carbonyl)benzonitrile: A positional isomer with the thiomorpholine-carbonyl group at the meta position.

Bioactive Benzonitrile Derivatives

- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : Exhibits potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) due to the triazole group’s ability to modulate enzyme activity, such as aromatase inhibition. Its IC₅₀ values are comparable to the reference drug etoposide .

- Its faint yellow solid form and 79% yield highlight efficient synthetic scalability .

Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.